

The Environmental Fate and Dissipation Kinetics of Quizalofop-P: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and dissipation kinetics of **Quizalofop-P**, a selective post-emergence herbicide. The document synthesizes key research findings on its behavior in soil, water, and plants, offering detailed experimental protocols and quantitative data to support environmental risk assessments and further research.

Executive Summary

Quizalofop-P-ethyl, the ethyl ester of **Quizalofop-P**, is the active form commonly used in herbicide formulations. Following application, it undergoes transformation in the environment, primarily through microbial degradation in soil and hydrolysis. Its dissipation is influenced by various factors including soil type, temperature, and microbial activity. This guide details the degradation pathways, dissipation rates, and analytical methodologies for the detection of **Quizalofop-P** and its metabolites.

Physicochemical Properties

Quizalofop-P-ethyl is characterized by its potential for bioaccumulation, as indicated by its log Kow of 4.61. However, studies have shown that it is not expected to significantly bioaccumulate in fish, with a whole-body bioconcentration factor (BCF) between 290 and 380.[1] It is sparingly soluble in water and is not likely to volatilize from moist soil or water surfaces under field conditions.[1]



Environmental Fate in Soil

The dissipation of **Quizalofop-P**-ethyl in soil is a critical aspect of its environmental risk profile. It is generally considered to be non-persistent in soil under both aerobic and anaerobic conditions.[1]

Degradation and Dissipation Kinetics

The degradation of **Quizalofop-P**-ethyl in soil follows first-order kinetics.[2][3] The primary degradation pathway involves the rapid hydrolysis of the ethyl ester to its active acid form, **Quizalofop-P**-acid.[1][4] Further degradation proceeds through the cleavage of the quinoxaline-phenyl ether bond.[1]

The half-life of **Quizalofop-P**-ethyl in soil varies depending on environmental conditions. Field studies have reported half-lives ranging from 0.55 to 6.7 days.[2][3][5] In some cases, a biphasic dissipation pattern has been observed, with a rapid initial decline followed by a slower degradation phase.[6] Factors such as soil type, organic matter content, and microbial activity significantly influence the degradation rate.[4][6][7] For instance, degradation is slower in soils with low organic carbon content, such as those found on railway tracks, compared to agricultural soils.[4][8]

Table 1: Soil Dissipation Half-Life of Quizalofop-P-ethyl



Soil Type/Condition	Half-Life (DT₅o) in days	Kinetic Model	Reference
Adzuki bean field soil (Heilongjiang)	6.7	First-order	[2]
Adzuki bean field soil (Hunan)	5.4	First-order	[2]
General soil	60	Not specified	[7][9]
Silty clay soil (1% slope)	0.68	Single First-Order (SFO)	[3][5]
Silty clay soil (5% slope)	0.55	Single First-Order (SFO)	[3][5]
Silty clay soil (1% slope)	0.71	First-Order Multi- Compartment (FOMC)	[3][5]
Silty clay soil (5% slope)	0.45	First-Order Multi- Compartment (FOMC)	[3][5]
Loamy soil (sunlight)	0.6	First-Order Multi- Compartment	[10]
Loamy soil (dark)	2.9	First-Order Multi- Compartment	[10]
Rape field soil	0.3 - 9.7	Not specified	[11]

Major Soil Metabolites

The primary metabolite of **Quizalofop-P**-ethyl in soil is **Quizalofop-P**-acid.[1][8] Other significant transformation products include hydroxy-quizalofop, dihydroxy-quinoxaline, and 2-(4-hydroxyphenoxy)propionic acid.[1]

Adsorption and Mobility

Quizalofop-P-ethyl exhibits low to moderate mobility in soil, with a tendency to be moderately to strongly sorbed to soil particles.[1][7] This low mobility suggests a minimal risk of leaching



into groundwater.[3][7] The major transformation products, **Quizalofop-P**-acid, hydroxy-quizalofop, and dihydroxy-quinoxaline, have similar mobility profiles to the parent compound.[1]

Experimental Protocol: Soil Dissipation Study

A typical field dissipation study for **Quizalofop-P**-ethyl involves the following steps:

- Plot Establishment: Experimental plots are established in a suitable agricultural setting. Soil characteristics (e.g., texture, organic matter content, pH) are determined prior to application.
- Herbicide Application: Quizalofop-P-ethyl is applied to the soil surface at a known concentration.
- Soil Sampling: Soil samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days after application) from various depths (e.g., 0-10 cm, 10-20 cm).
- Sample Preparation and Extraction: Soil samples are air-dried, sieved, and homogenized. A
 subsample is then extracted using an appropriate solvent system, often employing the
 QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2] The extraction
 typically involves using acidified acetonitrile and salts like magnesium sulfate and sodium
 chloride.[5]
- Clean-up: The extract may undergo a clean-up step using dispersive solid-phase extraction (d-SPE) with a sorbent like C18 to remove interfering matrix components.[5]
- Residue Analysis: The concentration of Quizalofop-P-ethyl and its metabolites is determined using analytical techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][12][13]
- Data Analysis: The dissipation kinetics are determined by plotting the concentration of the herbicide over time and fitting the data to a kinetic model, most commonly the first-order model (Ct = C0e-kt), to calculate the half-life (DT₅₀).[2]

Environmental Fate in Water



The behavior of **Quizalofop-P**-ethyl in aquatic environments is another key consideration for its environmental impact.

Hydrolysis and Photolysis

Quizalofop-P-ethyl is relatively stable to hydrolysis at neutral and acidic pH but is unstable under alkaline conditions.[14][15] Phototransformation is not considered a major degradation pathway in water.[1][14]

Aquatic Dissipation and Metabolites

In water, commercial formulations containing **Quizalofop-P**-ethyl and related compounds degrade to **Quizalofop-P**. The half-life (DT₅₀) of these active substances in water can range from 10 to 70 days, indicating medium to high persistence in this matrix.[16] The main metabolites identified in water are dihydroxychloroquinoxalin (CHHQ), 6-chloroquinoxalin-2-ol (CHQ), and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA).[16]

Table 2: Aquatic Dissipation Half-Life of Quizalofop-P-ethyl and Related Compounds

Compound	Half-Life (DT₅o) in days	Matrix	Reference	
Quizalofop-P-ethyl	10 - 70	Distilled Water	[16]	
Quizalofop-P-tefuryl	10 - 70	Distilled Water	[16]	
Propaquizafop	10 - 70	Distilled Water	[16]	

Experimental Protocol: Water Degradation Study

A laboratory study to assess the degradation of **Quizalofop-P**-ethyl in water typically follows this protocol:

- Water Samples: Distilled water or standardized aqueous solutions of varying pH are used.
- Fortification: The water samples are fortified with a known concentration of Quizalofop-Pethyl.



- Incubation: The samples are incubated under controlled conditions (temperature and light).

 For photolysis studies, samples are exposed to a light source simulating natural sunlight.
- Sampling: Aliquots are taken at specified time intervals.
- Extraction: The water samples are extracted, often using liquid-liquid extraction or solidphase extraction (SPE).
- Analysis: The concentrations of the parent compound and its degradation products are quantified using UHPLC-Orbitrap-MS or a similar high-resolution mass spectrometry technique.[16]
- Kinetic Analysis: Degradation kinetics and half-lives are calculated from the concentrationtime data.

Fate in Plants

Quizalofop-P-ethyl is absorbed by the leaves and translocated throughout the plant.[7]

Metabolism

Inside the plant, **Quizalofop-P**-ethyl is rapidly metabolized. The dissipation half-life in plants such as adzuki beans has been reported to be between 3.4 and 4.6 days.[2] In sunflower stems and leaves, residues were detectable for up to 18 days after application.[3] Temperature can significantly affect the metabolism of Quizalofop in plants, with cooler temperatures leading to delayed metabolism. Studies using radiolabeled [14C]quizalofop-ethyl in soybean and cotton have been conducted to elucidate the metabolic pathways.[17] The inhibitory action of Quizalofop in susceptible plants appears to be due to the parent ester, which can inhibit electron transport and ATP synthesis in chloroplasts.[18]

Table 3: Dissipation Half-Life of Quizalofop-P-ethyl in Plants

| Plant | Half-Life (DT50) in days | Reference | |---|---| | Adzuki bean | 3.4 - 4.6 |[2] | | Rape straw | 5.0 - 6.1 |[11] |

Experimental Protocol: Plant Metabolism Study

A typical plant metabolism study involves:



- Plant Cultivation: The target plant species are grown under controlled greenhouse or field conditions.
- Herbicide Application: A defined dose of Quizalofop-P-ethyl, often radiolabeled, is applied to the leaves of the plants.
- Sample Collection: Plant tissues (leaves, stems, roots, and fruits/seeds) are collected at various time points after application.
- Extraction: The plant material is homogenized and extracted with a suitable solvent.
- Analysis: The extracts are analyzed to identify and quantify the parent compound and its metabolites using techniques like HPLC and LC-MS/MS.[19]
- Metabolic Pathway Elucidation: The identified metabolites are used to construct the metabolic pathway of the herbicide in the plant.

Analytical Methodologies

Accurate determination of **Quizalofop-P**-ethyl and its metabolites is crucial for environmental monitoring and residue analysis.

Sample Preparation

The QuEChERS method is a widely used and effective technique for extracting **Quizalofop-P**-ethyl and its metabolites from various matrices like soil and plants.[2] Other methods include solid-phase extraction (SPE) and matrix solid-phase dispersion extraction.[20]

Table 4: Performance of Analytical Methods for **Quizalofop-P**-ethyl and its Metabolites



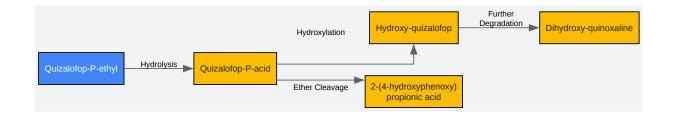
Analyte	Matrix	Recovery (%)	RSD (%)	LOQ (mg/kg)	Analytical Method	Referenc e
Quizalofop- P-ethyl	Adzuki bean seeds, plants, soil	88.7 - 116.2	0.82 - 4.39	0.01 - 0.03	HPLC-DAD	[2]
Quizalofop- P-acid	Adzuki bean seeds, plants, soil	88.7 - 116.2	0.82 - 4.39	0.01 - 0.03	HPLC-DAD	[2]
Quizalofop- P-ethyl	Soil	-	-	0.005	LC-MS/MS	[12][13]
Quizalofop- P-acid	Soil	-	-	0.005	LC-MS/MS	[12][13]
3-OH- Quizalofop- acid	Soil	-	-	0.001	LC-MS/MS	[12][13]
Quizalofop- P-ethyl	Tobacco leaves	89.0 - 91.6	2.9 - 3.9	0.01	HPLC- MS/MS	[20]

Analytical Instrumentation

High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or tandem Mass Spectrometry (MS/MS) are the most common analytical techniques for the quantification of **Quizalofop-P**-ethyl and its metabolites.[2][19][20] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (e.g., Orbitrap-MS) provides high sensitivity and selectivity for complex matrices.[5][16]

Visualizations Degradation Pathway in Soil

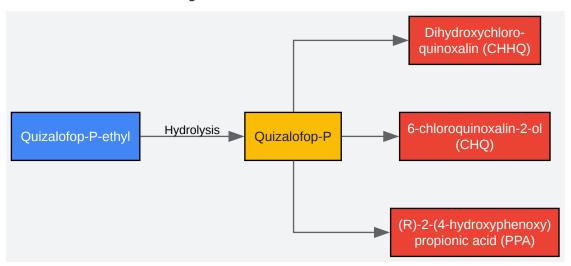




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Caption: Degradation pathway of **Quizalofop-P**-ethyl in soil.

Degradation Pathway in Water

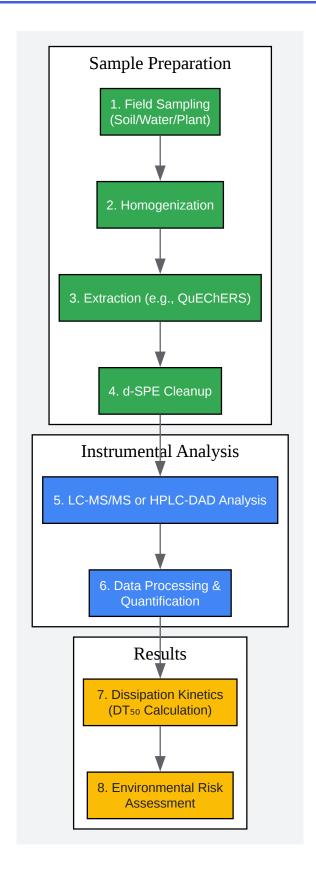


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Caption: Degradation pathway of **Quizalofop-P**-ethyl in water.

Experimental Workflow for Residue Analysis





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Caption: General experimental workflow for **Quizalofop-P** residue analysis.



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